Thermospermine

Vue d'ensemble

Description

Thermospermine is a polyamine compound that is a structural isomer of spermine. It was first discovered in an extremely thermophilic bacterium, Thermus thermophilus. This compound plays a crucial role in plant development, particularly in the suppression of auxin-inducible xylem differentiation. It is synthesized by the enzyme this compound synthase, encoded by the ACAULIS5 gene in plants. This compound is involved in various biological activities, including the stabilization of nucleic acids, mRNA translation, and modulation of protein functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thermospermine can be synthesized using a solid-phase method employing the nitrobenzenesulfonyl (Ns) strategy. This approach involves the orthogonal extension of bromide and alcohol, followed by the protection of sulfonamide with a tert-butoxycarbonyl (Boc) group and alcohol with a tert-butyldimethylsilyl (TBS) group. The desired coupling reaction is achieved using cesium carbonate in the presence of tetrabutylammonium iodide. The final product is obtained after selective deprotection of the TBS ether using camphorsulfonic acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the solid-phase synthesis method mentioned above can be adapted for large-scale production, providing a practical route for the synthesis of this compound and related compounds.

Analyse Des Réactions Chimiques

Key Structural Features of MtTSPS

| Feature | Description |

|---|---|

| Quaternary structure | Symmetric homotetramer with interdomain β-barrel |

| Active site | Binds spermidine and dcSAM; discriminates against spermine synthase substrates |

| Ligand interactions | Stabilized by hydrogen bonds with SPD (spermidine) and MTA (byproduct) |

Chemical Inhibitors and Agonists

The synthetic compound xylemin (N-propyl-1,4-diaminobutane) acts as a competitive inhibitor of ACL5 by mimicking spermidine but lacking the reactive amino group required for aminopropyl transfer . Key findings:

-

Xylemin treatment in Arabidopsis increases ectopic xylem differentiation, which is reversed by exogenous this compound .

-

Xylemin upregulates SAMDC4 (a dcSAM-producing enzyme) and ACL5 expression in a compensatory feedback loop .

Degradation Pathways

This compound is catabolized by polyamine oxidases (PAOs) , which oxidize it to produce hydrogen peroxide (H₂O₂) and 1,3-diaminopropane. In rice, OsPAO6 is strongly induced by this compound, suggesting its role in apoplastic oxidation .

Degradation Reaction

Comparative Analysis of Tetraamines

This compound differs from spermine in its asymmetric structure, influencing its biological activity:

| Property | This compound | Spermine |

|---|---|---|

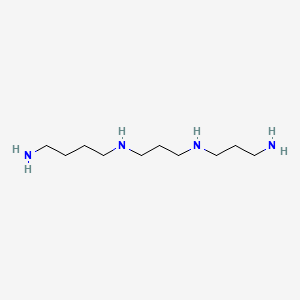

| Structure | NH₂-(CH₂)₃-NH-(CH₂)₃-NH-(CH₂)₄-NH₂ | NH₂-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂ |

| Biosynthetic enzyme | ACL5/TSPMS | SPMS (spermine synthase) |

| Plant-specific role | Xylem development regulation | Less critical in vascular development |

Research Advancements

-

Crystal Structure Insights : MtTSPS complexes with ligands (SPD, MTA) reveal conformational changes during catalysis, highlighting conserved residues critical for substrate recognition .

-

Chemical Manipulation : Xylemin’s ability to induce xylem differentiation provides a tool for studying vascular development .

-

Evolutionary Context : Unlike animals, plants use this compound as a key signaling molecule, likely due to its role in balancing auxin-mediated growth .

Open Questions

-

How do structural differences between this compound and spermine affect their interaction with cellular targets?

-

Can this compound analogs be engineered to enhance stress tolerance in crops?

This synthesis of chemical and regulatory data underscores this compound’s unique role in plant biology, with implications for agricultural biotechnology and developmental studies.

Applications De Recherche Scientifique

Role in Plant Development

Inhibition of Xylem Differentiation

One of the primary functions of thermospermine is its ability to suppress xylem differentiation in plants. Research has shown that this compound acts as a negative regulator of xylem vessel formation by modulating specific mRNA translations involved in this process. For instance, studies on Arabidopsis thaliana have demonstrated that this compound inhibits the proliferation of xylem vessels, thereby influencing overall plant architecture and growth patterns .

Gene Expression Modulation

this compound has been found to affect the expression of genes related to auxin signaling and xylem differentiation. In Marchantia polymorpha, a liverwort model organism, this compound deficiency resulted in severe growth defects and altered gene expression profiles, indicating its crucial role in organ development . The modulation of auxin-related genes suggests that this compound is integral to coordinating growth responses to environmental stimuli.

Stress Response Mechanisms

Stress Tolerance

this compound plays a vital role in enhancing plant resilience against abiotic stresses such as heat and salinity. In M. polymorpha, mutants deficient in this compound exhibited heightened sensitivity to salt stress, demonstrating the compound's necessity for maintaining cellular integrity under adverse conditions . This function is particularly relevant for agricultural applications where stress tolerance is critical for crop yield.

Defense Signaling

Recent findings indicate that this compound may also be involved in defense mechanisms against pathogens. The acl5 mutants of Arabidopsis showed increased susceptibility to pathogens when compared to wild-type plants, suggesting that this compound contributes to plant defense signaling pathways . This dual role in both developmental processes and stress responses highlights the compound's potential as a target for genetic engineering aimed at improving crop resilience.

Comparative Studies Across Species

This compound's effects are not limited to model organisms; it has been studied across various species including rice and other angiosperms. In rice seedlings, for example, exogenous application of this compound was shown to suppress lateral root formation while promoting the expression of phloem-specific genes . This indicates that the compound's influence on growth regulation may vary depending on the plant species and developmental stage.

Case Studies and Experimental Findings

Mécanisme D'action

Thermospermine exerts its effects by enhancing the translation of specific mRNAs containing conserved upstream open reading frames (uORFs) in the 5’ leader region. This mechanism is crucial for the negative control of xylem differentiation in plants. This compound synthesized in xylem precursor cells moves to adjacent cells and enhances the translation of SAC51 and SACL1, which are involved in the regulation of xylem differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Spermine: A structural isomer of thermospermine, involved in stress responses in angiosperms.

Putrescine: A diamine polyamine involved in various biological activities, including cell proliferation and differentiation.

Spermidine: A triamine polyamine essential for cellular functions such as DNA stabilization and protein synthesis.

Uniqueness of this compound

This compound is unique due to its specific role in the suppression of auxin-inducible xylem differentiation and its involvement in the regulation of mRNA translation containing uORFs. Unlike spermine, which is primarily involved in stress responses, this compound plays a dual role in organ development and stress responses in plants .

Activité Biologique

Thermospermine is a polyamine compound that has garnered significant interest in plant biology due to its unique roles in growth regulation, stress response, and cellular differentiation. This article synthesizes recent research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and implications for plant physiology.

Overview of this compound

This compound is a structural isomer of spermine, differing by the arrangement of its carbon chain. It is considered an evolutionarily ancestral phytohormone, primarily involved in regulating xylem differentiation and responding to various environmental stresses in plants. Unlike spermine, which has been associated with stress responses in angiosperms, this compound's role appears more specialized in vascular development and signaling pathways.

-

Regulation of Xylem Differentiation :

This compound has been shown to suppress auxin-inducible xylem differentiation. In studies involving Arabidopsis thaliana, it was observed that this compound treatment reduced the expression of genes associated with xylem vessel expansion, such as OsACL5 and VND6 . This suppression is crucial for maintaining proper vascular development and preventing excessive xylem formation. -

Gene Expression Modulation :

Research indicates that this compound influences the expression of several genes involved in plant growth and stress responses. For instance, in acl5 mutants of Arabidopsis, this compound application led to significant downregulation of genes related to xylem differentiation and auxin signaling pathways . -

Stress Response :

In bryophytes like Marchantia polymorpha, this compound plays a critical role in organ development and stress tolerance. Mutants deficient in this compound exhibited severe growth defects and increased sensitivity to heat and salt stresses, indicating its essential function in cellular physiology .

Case Studies

- Study on Rice Seedlings : A study investigated the effects of exogenous this compound on rice seedlings, revealing that it suppressed xylem vessel expansion while inducing the expression of phloem-specific genes . This dual effect highlights its complex role in regulating vascular tissue development.

- Mutant Analysis in Liverworts : The acl5 mutants of Marchantia polymorpha demonstrated that this compound is necessary for normal growth and stress resilience. These mutants showed morphological defects and were hypersensitive to environmental stresses when this compound was absent .

Data Tables

Propriétés

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODDBCGMRAFLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221096 | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-11-2 | |

| Record name | Thermospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thermospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.